2-[(4-bromobenzyl)(propyl)amino]ethanol
Description
2-[(4-Bromobenzyl)(propyl)amino]ethanol is a secondary amine derivative of ethanolamine, featuring a propyl chain and a 4-bromobenzyl group attached to the nitrogen atom. Its molecular formula is C₁₂H₁₇BrNO, with an approximate molecular weight of 271.18 g/mol.
Properties
IUPAC Name |
2-[(4-bromophenyl)methyl-propylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO/c1-2-7-14(8-9-15)10-11-3-5-12(13)6-4-11/h3-6,15H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDYNAGPSYEBQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Notes:
- LogP: The target compound’s bromobenzyl group increases lipophilicity (LogP ~2.5*) compared to dimethylamino or ester-containing analogs.
- pKa : The secondary amine pKa is influenced by substituents; electron-withdrawing groups (e.g., nitro ) lower pKa, while alkyl chains raise it .
- Solubility: Bromine and aromatic groups reduce water solubility, whereas polar groups (e.g., dimethylamino ) enhance it.
Functional Group Impact on Bioactivity
- Bromobenzyl vs.
- Alkyl Chain Length : Propyl chains balance lipophilicity and flexibility, whereas shorter chains (e.g., methyl ) reduce steric hindrance, and longer chains (e.g., trimethoxysilylpropyl ) may enhance membrane permeability.
- Ester vs. Amine Backbone: Butethamine’s 4-aminobenzoate ester confers local anesthetic properties, while the target compound’s ethanolamine core may favor adrenergic receptor interactions.
Key Insights :
- Bromine substituents enhance halogen bonding in drug design but require careful handling due to toxicity risks.
- Silicon-containing derivatives are niche in materials science, unlike pharmaceutical-focused ethanolamines.
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